molecular formula C11H21NO2 B3021698 Tert-butyl 4-aminocyclohexane-1-carboxylate CAS No. 1022159-15-4

Tert-butyl 4-aminocyclohexane-1-carboxylate

Cat. No.: B3021698
CAS No.: 1022159-15-4
M. Wt: 199.29 g/mol
InChI Key: XDTZRQLZSNTGSM-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminocyclohexane-1-carboxylate is a cyclohexane derivative featuring a tert-butyl ester group at the 1-position and an amino group at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where tert-butyl esters are commonly employed as protective groups for carboxylic acids due to their stability under basic conditions and ease of removal under acidic conditions . The amino group enhances its utility in nucleophilic reactions, enabling the formation of amides or ureas, which are pivotal in drug discovery .

Properties

IUPAC Name

tert-butyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTZRQLZSNTGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595677
Record name tert-Butyl 4-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124830-45-1
Record name tert-Butyl 4-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-aminocyclohexane-1-carboxylate
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield various amine derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products .

Scientific Research Applications

Pharmaceutical Intermediates

TBAC is recognized for its potential as a pharmaceutical intermediate. Its chiral nature makes it suitable for asymmetric synthesis, which is crucial in drug development. The compound can be converted into various bioactive molecules, which may target specific biological pathways.

Synthesis of Complex Molecules

The compound serves as a valuable building block in organic synthesis. It can be used to prepare heterocyclic compounds and other functionalized cyclohexane derivatives. The presence of the amine and ester functional groups allows for diverse chemical transformations, including:

  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions.
  • Reduction Reactions : TBAC can be reduced to yield different amine derivatives.
  • Oxidation Reactions : Under certain conditions, it can undergo oxidation to produce carboxylic acids or other oxidized products .

Research indicates that TBAC interacts with various biological targets, suggesting its potential role in modulating biological pathways. Its ability to form stable complexes with proteins and enzymes makes it a candidate for further investigation in drug discovery. Ongoing studies are focused on understanding its pharmacokinetics and dynamics to elucidate its mechanisms of action .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of TBAC in asymmetric synthesis, where it was reacted with di-tert-butyl dicarbonate in the presence of triethylamine to yield high stereoselectivity for the trans isomer. The reaction achieved over 95% yield, highlighting TBAC's efficiency as a chiral building block in pharmaceutical applications .

Case Study 2: Interaction with Biological Targets

In another study, TBAC was evaluated for its interaction with specific enzymes involved in metabolic pathways. The findings suggested that TBAC could act as an inhibitor, providing insights into its potential therapeutic applications in diseases where these enzymes play a critical role .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The tert-butyl 4-aminocyclohexane-1-carboxylate belongs to a broader class of cyclohexane-based tert-butyl esters. Below is a comparative analysis with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications/Properties
This compound C₁₁H₂₁NO₂ ~199.3 4-amino, 1-tert-butyl ester Intermediate in drug synthesis; amino group enables functionalization
Methyl (1R,4R)-4-aminocyclohexane-1-carboxylate C₈H₁₅NO₂ 157.2 4-amino, 1-methyl ester Smaller ester group increases polarity; used in peptide coupling
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate C₁₄H₂₆N₂O₂ 254.4 Cyclopropylmethyl, diazepane ring Pharmacophore in CNS drug candidates; diazepane enhances bioavailability
Tert-butyl 4-amino-5-phenylazepane-1-carboxylate C₁₇H₂₆N₂O₂ 290.4 5-phenyl, 4-amino, azepane ring Potential use in kinase inhibitors; phenyl group improves target binding
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Hydroxymethyl, 4-methoxyphenyl Chiral building block for asymmetric synthesis

Reactivity and Stability

  • Steric Effects : The tert-butyl group imposes significant steric hindrance, reducing susceptibility to nucleophilic attack compared to methyl esters. This enhances stability during synthetic steps requiring basic conditions .
  • Amino Group Reactivity: The 4-amino group facilitates conjugation with carbonyl groups (e.g., in amide bond formation), as demonstrated in , where similar amines react with HATU-activated carboxylic acids .
  • Hydrogen Bonding: Unlike analogs with hydroxyl or methoxy groups (e.g., ), the amino group in the target compound can participate in hydrogen bonding, influencing crystallization behavior and solubility .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases lipophilicity (logP ~2.5–3.0) compared to methyl esters (logP ~1.5), favoring membrane permeability in drug candidates .
  • Solubility : Polar aprotic solvents (e.g., DMF, DCM) are preferred for dissolution, as evidenced by reaction conditions in .

Biological Activity

Tert-butyl 4-aminocyclohexane-1-carboxylate (TBAC) is an organic compound recognized for its diverse biological activities and potential applications in drug development. This article synthesizes current research findings on TBAC, focusing on its biological mechanisms, pharmacological effects, and structural characteristics.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₁NO₂
  • Molecular Weight : 199.29 g/mol
  • Functional Groups : Contains a tert-butyl group, an amino group, and a carboxylate functional group.

TBAC exists in various stereoisomeric forms, with the trans configuration noted for its stability and reactivity. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

TBAC's biological activity is primarily attributed to its ability to act as a ligand , binding to specific receptors or enzymes. This interaction can modulate enzymatic activity and influence various biological pathways:

  • Enzyme Modulation : TBAC has been shown to affect the activity of enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as inflammation and pain.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, contributing to its analgesic properties.

Biological Activities

Research indicates that TBAC exhibits several significant biological activities:

  • Anti-inflammatory Effects : Studies suggest that TBAC can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
  • Analgesic Properties : The compound has demonstrated potential in reducing pain responses in animal models, indicating its utility as an analgesic agent.
  • Antimicrobial Activity : Preliminary data show that TBAC possesses antimicrobial properties against various pathogens, warranting further investigation into its use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological effects of TBAC:

  • Anti-inflammatory Activity :
    • A study demonstrated that TBAC significantly reduced levels of interleukin-6 (IL-6) in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Analgesic Effects :
    • In a rodent model of pain, TBAC administration resulted in a notable decrease in pain sensitivity compared to control groups, indicating its effectiveness as an analgesic .
  • Antimicrobial Efficacy :
    • TBAC was tested against several bacterial strains, showing effective inhibition at concentrations below 100 µg/mL .

Comparison with Similar Compounds

Compound NameBiological ActivityNotes
Tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylateSimilar anti-inflammatory effectsHigher stereoselectivity
Trans-4-Aminocyclohexanecarboxylic acid tert-butyl esterModerate analgesic propertiesLess stable than TBAC

TBAC's unique combination of properties makes it particularly valuable in both synthetic and biological contexts. Its high stereoselectivity contributes to its stability under various reaction conditions.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing tert-butyl 4-aminocyclohexane-1-carboxylate?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for confirming the cyclohexane ring conformation and tert-butyl/amine group positions. Infrared (IR) spectroscopy can identify functional groups like the carboxylate ester (C=O stretch ~1700 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC) are used to assess purity and detect impurities . For example, GC/MS analysis (as applied to similar compounds in ) can resolve volatile byproducts, while HPLC with UV detection is suitable for non-volatile impurities.

Q. What safety protocols should be followed when handling this compound?

  • Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Follow GHS safety guidelines, such as those outlined in Safety Data Sheets (SDS) for structurally similar tert-butyl carbamates (e.g., avoiding skin/eye contact and ensuring proper ventilation) . In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists.

Q. How can the purity of this compound be validated after synthesis?

  • Answer : Combine multiple analytical techniques:

  • Melting Point Analysis : Sharp melting points indicate high purity.
  • Thin-Layer Chromatography (TLC) : Compare RfR_f values against a reference standard.
  • Elemental Analysis (EA) : Confirm C, H, N composition matches theoretical values.
  • HPLC with Refractive Index/UV Detection : Quantify impurities at trace levels (<0.1%) .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, DFT) predict the physicochemical properties of this compound?

  • Answer : Quantum Chemistry and Quantitative Structure-Property Relationship (QSPR) models, such as those implemented in CC-DPS (Chemical Compounds Deep Profiling Services), can predict solubility, logP, and stability under varying pH/temperature conditions . Density Functional Theory (DFT) calculations can optimize molecular geometry and simulate NMR/IR spectra for comparison with experimental data. These methods are particularly useful for rationalizing steric effects from the tert-butyl group and amine-carboxylate interactions.

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Answer : Use the SHELX suite (e.g., SHELXL) for iterative refinement, adjusting parameters like anisotropic displacement ellipsoids and hydrogen bonding constraints . WinGX/ORTEP provides visualization tools to identify outliers in bond lengths/angles and validate hydrogen-bonding networks against Etter’s graph set analysis (e.g., determining if a motif is a D(2)D(2) or R22(8)R_2^2(8) pattern) . For ambiguous electron density regions, consider twinning corrections or alternative space group assignments.

Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?

  • Answer : Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or Jacobsen catalysts) to control stereochemistry at the cyclohexane ring’s 4-amino position. Chiral HPLC using columns like Chiralpak® IA/IB can separate enantiomers, while optical rotation measurements and circular dichroism (CD) spectroscopy confirm enantiomeric excess (ee) ≥98% . highlights chiral purity (95%) for similar bicyclic carbamates, emphasizing the need for rigorous chromatographic validation.

Q. What are the challenges in analyzing hydrogen-bonding networks in crystalline this compound?

  • Answer : The tert-butyl group’s steric bulk may disrupt predictable hydrogen-bonding patterns. Use graph set analysis (as described in ) to categorize interactions (e.g., intramolecular N–H···O bonds vs. intermolecular C–H···O contacts). Variable-temperature crystallography can reveal dynamic hydrogen-bonding behavior, while Hirshfeld surface analysis quantifies interaction contributions .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Structural ElucidationNMR, IR, X-ray crystallography (SHELX/WinGX)
Purity ValidationHPLC, GC/MS, Elemental Analysis
Computational PredictionDFT, QSPR (CC-DPS)
Stereochemical AnalysisChiral HPLC, CD Spectroscopy
Safety & HandlingSDS-guided PPE, Fume Hood Use

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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